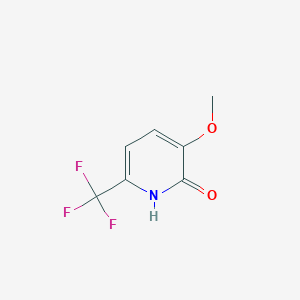

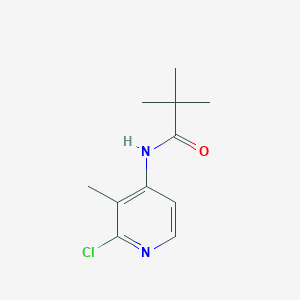

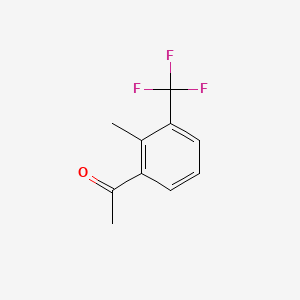

![molecular formula C7H14ClN3O B1440494 [2-(3-异丙基-1,2,4-恶二唑-5-基)乙基]胺盐酸盐 CAS No. 952233-40-8](/img/structure/B1440494.png)

[2-(3-异丙基-1,2,4-恶二唑-5-基)乙基]胺盐酸盐

描述

“[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3O and a molecular weight of 191.66 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride”, has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structure of 1,2,4-oxadiazoles was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .科学研究应用

合成与表征

咔唑衍生物的合成和表征合成了一系列新型咔唑衍生物,并对其进行了表征,并评估了它们的抗菌、抗真菌和抗癌活性。在测试的化合物中,有几个表现出显着的抗菌和抗真菌活性,发现特定的化合物对人乳腺癌细胞系 MCF7 有活性 (Sharma 等人,2014)。

咔唑共轭物的合成和生物筛选另一项研究合成了一个新系列的咔唑共轭物。结构表征包括紫外、傅里叶变换红外、1H-NMR 和质谱研究,然后进行元素分析,突出了合成和确认这些复杂分子的结构时所采取的严格方法 (Verma 等人,2022)。

反应性和稳定性研究

恶二唑的 Boulton-Katritzky 重排一项研究重点关注了 3-(2-氨基乙基)-5-取代 1,2,4-恶二唑在不同条件下的化学稳定性,通过 Boulton-Katritzky 重排探索了它们的反应性。反应条件包括 H2O、DMF + H2O 中的室温设置以及 HCl 的存在,导致形成不同的盐酸盐和螺并吡唑啉化合物,表明这些化合物的化学行为复杂 (Kayukova 等人,2018)。

抗癌活性

恶二唑衍生物的合成和抗癌评价合成了一系列恶二唑衍生物,并测试了它们对各种人类癌细胞系的抗癌活性,包括乳腺癌、肺癌和前列腺癌细胞。这些化合物表现出不同程度的活性,表明它们作为抗癌剂的潜力 (Yakantham 等人,2019)。

取代恶二唑基四氢吡啶的合成这项研究涉及合成取代的 1,3,4-恶二唑基四氢吡啶及其作为抗癌剂的评估。研究表明,这些衍生物的药理活性受四氢吡啶环系上取代基的性质影响,表明结构与生物活性之间存在细微的关联 (Redda 和 Gangapuram,2007)。

抗菌活性

恶二唑衍生物的合成和抗菌研究为了开发新的抗菌剂,合成了一系列恶二唑化合物的 N-取代衍生物,并针对革兰氏阴性菌和革兰氏阳性菌进行了评估。这些化合物表现出中等到显着的活性,强调了它们在抗菌治疗中的潜力 (Khalid 等人,2016)。

未来方向

1,2,4-oxadiazoles are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(3-4-8)11-10-7;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQIKRVWNFMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

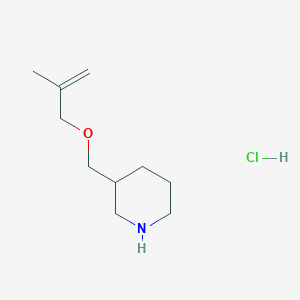

![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)

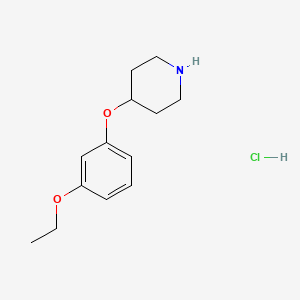

![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)

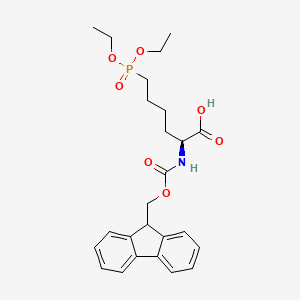

![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)